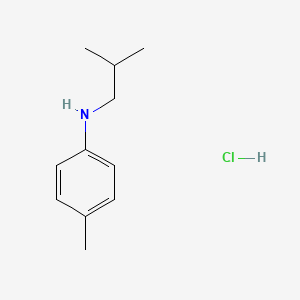

4-methyl-N-(2-methylpropyl)aniline hydrochloride

Description

Properties

IUPAC Name |

4-methyl-N-(2-methylpropyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)8-12-11-6-4-10(3)5-7-11;/h4-7,9,12H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBVPANAYCSMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylpropyl)aniline hydrochloride can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation of toluene to introduce the 4-methyl group, followed by the alkylation of the resulting product with 2-methylpropylamine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylpropyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

Scientific Research Applications

- Chemistry 4-Methyl-N-(2-methylpropyl)aniline hydrochloride serves as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

- Biology This compound is used in biological studies, particularly those involving enzyme inhibition and protein binding.

- Industrial Applications It is also used in the production of dyes, pigments, and other industrial chemicals. Furthermore, it can be used as an intermediate in diphenyl ether herbicide creation .

This compound has demonstrated several biological activities:

- Antimicrobial Activity It exhibits inhibitory effects against a range of bacteria and fungi, potentially through disruption of cell wall synthesis or function. In vitro assays have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL. The compound has also shown effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms.

- Anti-inflammatory Effects The compound modulates inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes. Studies have shown a reduction in nitric oxide production in macrophages treated with the compound, indicating its potential to inhibit inflammatory mediators. In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels, demonstrating its therapeutic potential in inflammatory diseases.

- Antitumor Properties It induces apoptosis in cancer cells through the activation of caspases and mitochondrial dysfunction. In cell line studies, treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability in breast and lung cancer cell lines. The compound induces S phase arrest in cancer cells, preventing further proliferation and up-regulates pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to increased apoptosis rates. Additionally, it acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation It can be oxidized to form corresponding quinones or nitroso derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can convert a nitro group to an amine group. Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

- Substitution Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.

Safety and Hazards

4-methyl-N-(2-methylpropyl)aniline is associated with several hazard statements :

- Harmful if swallowed

- Harmful in contact with skin

- Causes skin irritation

- Causes serious eye damage

- Harmful if inhaled

- May cause respiratory irritation

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylpropyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) 4-Methoxy-N-(2-Methylpropyl)Aniline Hydrochloride

- Molecular Formula: C₁₁H₁₈ClNO (identical to 4-methyl variant)

- Key Difference : Substitution of the methyl group at the para position with a methoxy (-OCH₃) group.

(b) Sibutramine Hydrochloride (CAS: 84485-00-7)

- Molecular Formula: C₁₇H₂₉Cl₂NO

- Structural Features: Contains a cyclobutane ring, a 4-chlorophenyl group, and a dimethylamino-isobutyl chain.

- Pharmacological Role: A serotonin-norepinephrine reuptake inhibitor (SNRI) historically used for weight management .

- Key Contrast : Sibutramine’s complex bicyclic structure and chlorine substituent confer distinct metabolic stability and receptor interactions compared to the simpler 4-methyl-aniline derivative. Its pharmacological potency is well-documented, with purity standards requiring 98.0–102.0% on an anhydrous basis .

(c) 4-Hydroxy-N,N-Diisopropyltryptamine (4-Hydroxy DiPT) Hydrochloride

- Molecular Formula : C₁₆H₂₄N₂O·HCl

- Functional Difference : A tryptamine derivative with a hydroxylated indole ring, contrasting with the aniline backbone of the target compound.

- Application : Acts as a psychedelic research compound, highlighting how aromatic amine modifications dictate psychoactive properties .

Physicochemical and Pharmacokinetic Properties

*Note: explicitly describes the 4-methoxy variant but shares the same molecular formula as the 4-methyl compound due to identical backbone structures.

Research and Development Considerations

The absence of detailed pharmacological data for 4-methyl-N-(2-methylpropyl)aniline hydrochloride underscores its role as a niche research compound. In contrast, sibutramine’s well-characterized profile highlights the importance of structural complexity (e.g., cyclobutane rings, halogenation) in drug design.

References Safety data and structural details for aniline derivatives. Pharmacopeial standards for sibutramine hydrochloride. Tryptamine analogue comparison.

Biological Activity

4-methyl-N-(2-methylpropyl)aniline hydrochloride, with the CAS number 1909308-62-8, is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in various fields such as medicine and industry.

- Molecular Formula : C11H17N·HCl

- Molecular Weight : 201.72 g/mol

- Structure : The compound features an aniline structure with a methyl and isobutyl group, which influences its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. This compound has been associated with:

- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacteria and fungi, potentially through disruption of cell wall synthesis or function.

- Anti-inflammatory Effects : Modulates inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes.

- Antitumor Properties : Induces apoptosis in cancer cells through the activation of caspases and mitochondrial dysfunction.

Biochemical Pathways

The compound's effects are mediated through several biochemical pathways:

- Cell Cycle Regulation : Induces S phase arrest in cancer cells, preventing further proliferation.

- Apoptotic Pathways : Up-regulates pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to increased apoptosis rates.

- Oxidative Stress Response : Acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

-

Antimicrobial Activity :

- In vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL.

-

Anti-inflammatory Effects :

- Studies showed a reduction in nitric oxide production in macrophages treated with the compound, indicating its potential to inhibit inflammatory mediators.

-

Antitumor Activity :

- In cell line studies, treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability in breast and lung cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels, demonstrating its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| 4-methyl-N-(2-methylpropyl)aniline | High | Moderate | High |

| N-(2-methylpropyl)-aniline | Moderate | Low | Moderate |

| 4-chloro-N-(2-methylpropyl)aniline | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.